molecular formula C16H13N3O4S B2600180 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate CAS No. 877815-95-7

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate

Cat. No. B2600180
CAS RN: 877815-95-7
M. Wt: 343.36
InChI Key: FFLYIKOBMSFNSU-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms, is a common structural component in a number of drug classes due to its ability to bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving triazoles can be quite diverse, depending on the other functional groups present in the molecule. Triazoles are known to exhibit a wide range of biological activities, which can often be attributed to their ability to participate in various chemical reactions .

Scientific Research Applications

Facile Synthesis and Biological Applications

One study showcases the synthesis of derivatives through a one-pot three-component reaction, utilizing 4‑hydroxy coumarin, 2-mercapto benzoxazole, and substituted aldehydes. This process, catalyzed by L-proline, involves Knoevenagel condensation followed by nucleophilic addition, highlighting a method for creating compounds with potential biological applications (Naik & Bodke, 2019).

Antioxidant and Anti-inflammatory Agents

Another study focuses on the synthesis of triazole-integrated Schiff bases, demonstrating their significant antioxidant and anti-inflammatory activities. This research points to the therapeutic potential of such compounds, possibly including variations of the mentioned chemical structure (Kate et al., 2020).

Anticancer Activity and Molecular Modeling

Research into etodolac-thioether derivatives, which share a similar sulfanyl motif, has revealed potent anticancer activities against various cancer cell lines. Molecular modeling studies of these compounds provide insights into their mechanism of action, particularly their inhibition of methionine aminopeptidase, underscoring the importance of sulfanyl compounds in the development of anticancer therapies (Çoruh et al., 2018).

Rhodium-Catalyzed Synthesis Techniques

A novel synthesis approach for benzopyrans via the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols is presented. This method could be relevant for synthesizing compounds with the discussed structure, demonstrating the utility of rhodium catalysis in the creation of complex organic molecules (Yadagiri et al., 2018).

Conformationally Constrained Molecules

The synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids introduces a method for creating conformationally constrained molecules, which could have implications for the synthesis and study of the mentioned compound. This work highlights the versatility of sulfanyl groups in constructing molecules with specific structural features (Clerici et al., 1999).

properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-19-10-17-18-16(19)24-9-12-7-13(20)14(8-22-12)23-15(21)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYIKOBMSFNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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